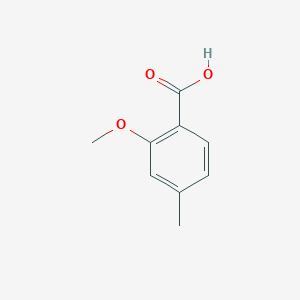

2-Methoxy-4-methylbenzoic acid

Description

The exact mass of the compound 2-Methoxy-4-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

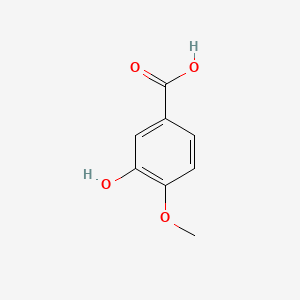

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWDWUPMHVDZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344470 | |

| Record name | 2-Methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-45-0 | |

| Record name | 2-Methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-4-methylbenzoic acid chemical properties

An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, analytical methodologies, and safety protocols, grounded in established scientific principles.

Compound Profile and Significance

2-Methoxy-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a methyl group on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these functional groups (ortho-methoxy and para-methyl to the carboxyl group) dictates its reactivity and physical properties, distinguishing it from its isomers. While its direct applications are specialized, its primary role is as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The strategic placement of the methoxy group can influence the acidity of the carboxylic acid and direct further electrophilic aromatic substitution reactions. The methyl group likewise contributes to the electronic and steric profile of the molecule. Understanding these foundational properties is critical for its effective use in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Properties

Accurate characterization is the cornerstone of chemical synthesis. The properties of 2-Methoxy-4-methylbenzoic acid are well-defined, allowing for reliable identification and quality control.

Physical and Chemical Identifiers

A summary of the key identification and physical properties is presented below. These data are essential for laboratory handling, reaction setup, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | 2-methoxy-4-methylbenzoic acid | [1] |

| CAS Number | 704-45-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 103-107 °C | [2] |

| pKa (Predicted) | 4.26 ± 0.10 | [2] |

| InChIKey | SOWDWUPMHVDZGL-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC(=C(C=C1)C(=O)O)OC | [1] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

-

¹³C NMR Spectroscopy: The carbon spectrum is expected to show distinct signals for the nine carbon atoms: the carboxyl carbon (~168-175 ppm), aromatic carbons (with those attached to oxygen appearing further downfield), the methoxy carbon (~55-60 ppm), and the methyl carbon (~20-25 ppm).[1]

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a prominent molecular ion peak (m/z) at 166.[1] Key fragmentation patterns would likely involve the loss of a methoxy group (M-31) or a carboxyl group (M-45).

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-O stretches for the ether and acid functionalities (~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹), and C-H stretches for the aromatic and aliphatic groups.[1]

Caption: 2D structure of 2-Methoxy-4-methylbenzoic acid.

Reactivity and Synthesis

The reactivity of 2-Methoxy-4-methylbenzoic acid is governed by its three functional groups.

-

Carboxylic Acid Group: This group undergoes typical reactions such as esterification, conversion to acid chlorides (e.g., using thionyl chloride), and amide formation.[3] These transformations are fundamental to its role as a synthetic intermediate.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the methoxy and methyl groups, which are ortho-, para-directing. The positions ortho to the methoxy group and ortho to the methyl group are the most likely sites for substitution reactions like halogenation.[3]

-

Synthesis: A common synthetic route to substituted benzoic acids involves the oxidation of the corresponding toluene derivative. For instance, 2-methoxy-4-methyltoluene could be oxidized to form the target molecule. Another approach involves carboxylation of an appropriate organometallic intermediate.

Caption: General workflow for Fischer esterification.

Applications in Research and Development

While specific, large-scale applications for 2-Methoxy-4-methylbenzoic acid itself are not widely documented, its value lies in its utility as a chemical intermediate. In the pharmaceutical industry, benzoic acid derivatives are common scaffolds. For example, related isomers are used in the synthesis of anti-inflammatory drugs, analgesics, and cardiovascular agents.[4][5][6] The structural motifs present in 2-Methoxy-4-methylbenzoic acid make it a plausible starting material for creating libraries of novel compounds for drug discovery screening. A patented method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, an intermediate for the antipsychotic drug Amisulpride, starts from a derivative of 2-methoxy-4-aminobenzoic acid, highlighting the importance of this substitution pattern.[7]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-Methoxy-4-methylbenzoic acid is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][8]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[8]

The signal word is "Warning".[8]

Recommended Handling Protocol

The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Hand Protection: Use chemically impermeable gloves (e.g., nitrile) inspected for integrity before use.[8]

-

Body Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing.[8]

-

Respiratory Protection: If dust formation is unavoidable or ventilation is inadequate, use a NIOSH-approved N95 dust mask or a full-face respirator.

-

-

Handling Practices: Avoid formation of dust and aerosols.[8] Use non-sparking tools to prevent ignition.[8] Do not eat, drink, or smoke in the handling area.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[9]

Caption: Standard workflow for chemical characterization.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point, a critical parameter for assessing the purity of 2-Methoxy-4-methylbenzoic acid.

Objective: To accurately determine the melting range of a solid sample of 2-Methoxy-4-methylbenzoic acid.

Materials:

-

Sample of 2-Methoxy-4-methylbenzoic acid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Methodology:

-

Sample Preparation:

-

Causality: A fine, dry powder ensures uniform packing and efficient heat transfer within the capillary tube, leading to a sharp, accurate melting point.

-

Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Invert the tube and tap the sealed end gently on a hard surface to tightly pack the sample at the bottom.

-

-

Apparatus Setup:

-

Causality: Correct placement ensures the sample is heated uniformly and can be clearly observed.

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 15-20 °C below the expected melting point (expected: 103-107 °C).

-

-

Measurement:

-

Causality: A rapid initial heating saves time, while a slow ramp rate near the melting point is crucial for thermal equilibrium, allowing for the precise observation of the start and end of melting.

-

Begin heating at a rapid rate (e.g., 10-15 °C/min) until the temperature is about 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Interpretation:

-

Causality: A narrow melting range (≤ 2 °C) is indicative of a high-purity compound. Impurities typically depress the melting point and broaden the range.

-

A pure sample of 2-Methoxy-4-methylbenzoic acid should melt within the literature range of 103-107 °C.

-

If the observed range is broad or significantly lower, the sample may be impure and require purification (e.g., by recrystallization).

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597164, 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Methoxy-2-methylbenzoic acid, 97% 55289-06-0. Retrieved from [Link]

-

Alichem. (n.d.). CAS 55289-06-0 3-Methoxy-2-methylbenzoic Acid. Retrieved from [Link]

-

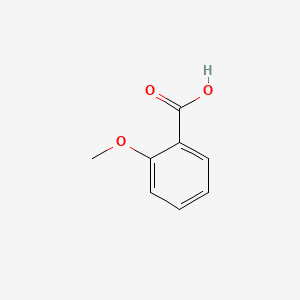

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11370, 2-Methoxybenzoic acid. Retrieved from [Link]

-

Harper College. (2015). p-Anisic acid Safety Data Sheet. Retrieved from [Link]

- Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597216, 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Methoxy-benzoyl)-benzoic acid, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7455, Methyl 4-methylbenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis of 4-Methoxymethylbenzoic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-4-methylbenzoic acid (C9H10O3). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methylbenzoic acid. Retrieved from [Link]

-

Li, K., et al. (2020). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 4-methoxybenzoate. Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHOXY-4-METHYLBENZOIC ACID CAS#: 704-45-0 [m.chemicalbook.com]

- 3. 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. srinichem.com [srinichem.com]

- 6. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 7. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methylbenzoic Acid from p-Cresol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-methoxy-4-methylbenzoic acid, a valuable building block in pharmaceutical and fine chemical industries. Starting from the readily available industrial feedstock, p-cresol, this document outlines a multi-step synthesis involving formylation, O-methylation, and subsequent oxidation. The guide delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and includes visual aids to elucidate the reaction mechanisms and workflow. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and well-documented method for the synthesis of this important benzoic acid derivative.

Introduction and Strategic Overview

2-Methoxy-4-methylbenzoic acid is a key intermediate in the synthesis of various biologically active molecules.[1] Its structural motif, featuring a methoxy and a methyl group on a benzoic acid core, makes it a versatile scaffold for drug discovery and development. The strategic selection of a synthetic route from a simple, inexpensive starting material is paramount for both laboratory-scale research and potential industrial applications.

This guide focuses on a logical and efficient three-step synthesis commencing from p-cresol. The overall transformation is depicted below:

Two primary strategies were considered for the introduction of the carboxyl group and the methylation of the phenolic hydroxyl group:

-

Strategy A: Direct Carboxylation followed by Methylation. This approach would involve an initial carboxylation of p-cresol, for instance, via the Kolbe-Schmitt reaction, to furnish 2-hydroxy-4-methylbenzoic acid, followed by O-methylation.[2][3][4][5][6][7] While direct, achieving high regioselectivity in the carboxylation step can be challenging and often requires careful optimization of reaction conditions such as temperature, pressure, and the choice of counter-ion.[2][4][7]

-

Strategy B: Formylation, Methylation, and Subsequent Oxidation. This pathway commences with the ortho-formylation of p-cresol using the Reimer-Tiemann reaction to yield 2-hydroxy-4-methylbenzaldehyde.[8][9][10][11][12] The phenolic hydroxyl group is then methylated, and the synthesis is completed by the oxidation of the aldehyde functionality to the desired carboxylic acid. This route is often favored due to the generally high yields and clean conversions of each individual step.

This guide will provide a detailed exposition of Strategy B , as it represents a highly reliable and modular approach to the target molecule.

The Selected Synthetic Pathway: A Step-by-Step Elucidation

The chosen synthetic route is a three-step process, as illustrated in the workflow diagram below. Each step is a classic and well-understood organic transformation, ensuring reproducibility and scalability.

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Step 2: O-Methylation of 2-Hydroxy-4-methylbenzaldehyde

With the formyl group in place, the next step is the methylation of the phenolic hydroxyl group. This is a crucial step to install the desired methoxy group. A variety of methylating agents can be employed; however, for laboratory preparations, dimethyl sulfate ((CH₃)₂SO₄) in the presence of a weak base like potassium carbonate (K₂CO₃) is a common and effective choice. The use of greener methylating agents like dimethyl carbonate (DMC) is also a viable alternative, particularly for larger-scale syntheses, to avoid the high toxicity of dimethyl sulfate. [13][14] The reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide, generated in situ by the base, acts as a nucleophile and attacks the methyl group of the methylating agent.

Step 3: Oxidation of 2-Methoxy-4-methylbenzaldehyde

The final step in the sequence is the oxidation of the aldehyde group of 2-methoxy-4-methylbenzaldehyde to a carboxylic acid. [15]This is a common transformation in organic synthesis, and several reagents can effectively achieve this.

-

Potassium permanganate (KMnO₄): A strong and inexpensive oxidizing agent that reliably converts aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous alkaline or neutral solution. [16]* Sodium chlorite (NaClO₂): A milder and more selective oxidizing agent, often used with a chlorine scavenger like 2-methyl-2-butene, to prevent side reactions. This method is particularly useful for substrates with other oxidizable functional groups. [17] For the purpose of this guide, we will detail the use of potassium permanganate due to its cost-effectiveness and high efficiency for this specific transformation.

Experimental Protocols and Data

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Chloroform and dimethyl sulfate are toxic and should be handled with extreme care.

Detailed Protocol for the Synthesis of 2-Methoxy-4-methylbenzoic Acid

Step 1: Synthesis of 2-Hydroxy-4-methylbenzaldehyde

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 21.6 g (0.2 mol) of p-cresol in 100 mL of ethanol.

-

To this solution, add a solution of 40 g (1.0 mol) of sodium hydroxide in 60 mL of water.

-

Heat the mixture to 70-80 °C with vigorous stirring.

-

Add 30 mL (0.37 mol) of chloroform dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid until the pH is approximately 5-6.

-

The product will separate as an oil or solid. Extract the mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-hydroxy-4-methylbenzaldehyde.

Step 2: Synthesis of 2-Methoxy-4-methylbenzaldehyde

-

In a 250 mL round-bottom flask, dissolve the 2-hydroxy-4-methylbenzaldehyde (e.g., 13.6 g, 0.1 mol) obtained from the previous step in 100 mL of acetone.

-

Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.

-

With vigorous stirring, add 10.5 mL (0.11 mol) of dimethyl sulfate dropwise at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings and remove the acetone by rotary evaporation.

-

Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-methoxy-4-methylbenzaldehyde as an oil or low-melting solid. Further purification is typically not necessary for the next step.

Step 3: Synthesis of 2-Methoxy-4-methylbenzoic Acid

-

In a 500 mL beaker, prepare a solution of 16.6 g (0.105 mol) of potassium permanganate in 250 mL of water.

-

In a separate 500 mL round-bottom flask, place the crude 2-methoxy-4-methylbenzaldehyde (e.g., 15.0 g, 0.1 mol) and add 100 mL of water and a small amount of sodium carbonate (approx. 1 g).

-

Heat the aldehyde mixture to 80-90 °C with stirring.

-

Slowly add the potassium permanganate solution to the aldehyde mixture. The purple color of the permanganate will disappear as it is consumed. The addition should be controlled to maintain the temperature below 100 °C.

-

After the addition is complete, continue to heat the mixture for another 30 minutes to ensure complete oxidation. A brown precipitate of manganese dioxide will form.

-

Cool the reaction mixture and filter off the manganese dioxide. Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Carefully acidify the clear filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2).

-

The product, 2-methoxy-4-methylbenzoic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product. Recrystallization from ethanol/water can be performed for higher purity.

Quantitative Data Summary

The following table provides expected values for the synthesis. Actual results may vary depending on experimental conditions and purification efficiency.

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield | Melting Point (°C) |

| 1 | 2-Hydroxy-4-methylbenzaldehyde | p-Cresol | 1 : 1.85 (CHCl₃) | 40-60% | 58-61 [] |

| 2 | 2-Methoxy-4-methylbenzaldehyde | 2-Hydroxy-4-methylbenzaldehyde | 1 : 1.1 ((CH₃)₂SO₄) | >90% | - |

| 3 | 2-Methoxy-4-methylbenzoic acid | 2-Methoxy-4-methylbenzaldehyde | 1 : 1.05 (KMnO₄) | 70-85% | 138-141 |

Conclusion

The synthesis of 2-methoxy-4-methylbenzoic acid from p-cresol can be effectively achieved through a three-step sequence involving Reimer-Tiemann formylation, O-methylation, and subsequent oxidation of the aldehyde. This guide provides a detailed and practical framework for this synthesis, grounded in established chemical principles. The described protocols are robust and can be adapted for various laboratory scales. By understanding the rationale behind each step, researchers can confidently execute this synthesis and troubleshoot any potential challenges, ultimately enabling the production of this valuable chemical intermediate for further applications in research and development.

References

Sources

- 1. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform [scoop.eduncle.com]

- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 2-Methoxy-4-methylbenzaldehyde | C9H10O2 | CID 6423793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. chegg.com [chegg.com]

An In-depth Technical Guide to 2-Methoxy-4-methylbenzoic Acid for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of 2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0). Moving beyond basic data, this document elucidates the synthetic pathways, characteristic analytical profile, and its role as a versatile scaffold in the synthesis of complex, biologically active molecules.

Strategic Overview: The Utility of a Substituted Benzoic Acid Scaffold

2-Methoxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its true value in a research and development context lies in the specific arrangement of its functional groups: a carboxylic acid, a methoxy group, and a methyl group. This unique substitution pattern on the benzene ring offers a combination of steric and electronic properties that medicinal chemists can exploit for targeted molecular design. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction. The methoxy group, an electron-donating entity, can influence the reactivity of the aromatic ring and participate in crucial hydrogen bonding interactions with biological targets. The methyl group offers a lipophilic contact point and can be a site for further chemical modification.

Understanding the interplay of these groups is paramount to leveraging this molecule's full potential as a key intermediate in the synthesis of novel therapeutic agents. This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in a laboratory setting.

Synthesis and Manufacturing: A Validated Laboratory-Scale Protocol

The reliable synthesis of 2-Methoxy-4-methylbenzoic acid is critical for its application in multi-step synthetic campaigns. A common and efficient laboratory-scale preparation involves the methylation of the corresponding phenolic precursor, 2-hydroxy-4-methylbenzoic acid.

Principle of the Reaction

The synthesis is a classic Williamson ether synthesis, where the phenolic hydroxyl group of 2-hydroxy-4-methylbenzoic acid is deprotonated by a strong base (sodium hydroxide) to form a sodium phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulphate, resulting in the formation of the desired methoxy ether and a sodium methyl sulfate byproduct. The reaction is typically performed in an aqueous medium.

Step-by-Step Experimental Protocol

Materials:

-

2-hydroxy-4-methylbenzoic acid

-

Sodium hydroxide (NaOH)

-

Dimethyl sulphate (CH₃)₂SO₄

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ice bath

Procedure:

-

Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-4-methylbenzoic acid (0.50 mol) and sodium hydroxide (1.0 mol) in 250 ml of water.

-

Cooling: Cool the stirred mixture to 10°C using an ice bath. This is a critical step to control the exothermicity of the subsequent methylation reaction.

-

Methylation: Add dimethyl sulphate (1.0 mol) dropwise to the cooled solution, ensuring the temperature is maintained below 20°C. Safety Note: Dimethyl sulphate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting against the starting material.

-

Work-up and Isolation: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. The product, 2-Methoxy-4-methylbenzoic acid, will precipitate out of the solution as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white crystalline solid.[1]

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Methoxy-4-methylbenzoic acid.

Physicochemical and Spectroscopic Profile

A thorough understanding of the analytical data is essential for quality control and for confirming the structure of downstream products.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 704-45-0 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 103-107 °C | |

| pKa (Predicted) | 4.26 ± 0.10 |

Spectroscopic Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the structure. The aromatic protons will appear in the region of δ 6.5-8.0 ppm, with splitting patterns indicative of the 1,2,4-trisubstitution. The methoxy protons will present as a sharp singlet at approximately δ 3.8-4.0 ppm, and the methyl protons will also be a singlet around δ 2.2-2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be in the δ 165-175 ppm region. The aromatic carbons will have signals between δ 110-160 ppm, with the carbon attached to the methoxy group being the most deshielded in that region. The methoxy carbon will appear around δ 55-60 ppm, and the methyl carbon will be upfield at approximately δ 20-25 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A sharp C=O stretching vibration for the carbonyl group will be present around 1680-1710 cm⁻¹. C-O stretching for the methoxy group will be observed in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will be observed at m/z = 166. A significant fragment is often observed at m/z = 149, corresponding to the loss of a hydroxyl radical, and at m/z = 119, resulting from the loss of a carboxyl group and a methyl radical.

Applications in Drug Discovery and Medicinal Chemistry

2-Methoxy-4-methylbenzoic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated in the synthesis of analogues of 'Monastrol', a known inhibitor of the mitotic kinesin Eg5, which is a target for the development of novel anti-cancer agents.

Case Study: Synthesis of Monastrol Analogues

In a multi-step synthesis, 2-Methoxy-4-methylbenzoic acid serves as the starting material for the generation of N-arylbenzamides. These amides are key intermediates that are further elaborated to produce dihydropyrimidinone structures analogous to Monastrol.

Synthetic Pathway Overview:

-

Amide Coupling: 2-Methoxy-4-methylbenzoic acid is coupled with a substituted aniline (e.g., 4-chloroaniline) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction forms the corresponding N-(substituted-phenyl)-2-methoxy-4-methylbenzamide. The carboxylic acid is activated by the coupling reagents to form a highly reactive intermediate that readily reacts with the amine.

-

Oxidation: The methyl group at the 4-position of the benzamide intermediate is selectively oxidized to an aldehyde using an oxidizing agent like selenium dioxide (SeO₂). This introduces a new reactive functional group necessary for the subsequent cyclization step.

-

Biginelli Reaction: The resulting aldehyde is then subjected to a one-pot Biginelli reaction with a β-ketoester (e.g., ethyl acetoacetate) and urea. This acid-catalyzed multicomponent reaction leads to the formation of a dihydropyrimidinone core, which is the key structural feature of Monastrol and its analogues.

The resulting molecules can then be screened for their biological activity as potential Eg5 inhibitors. This synthetic route highlights how the functionalities of 2-Methoxy-4-methylbenzoic acid are strategically employed to build molecular complexity.

Logical Relationship Diagram for Monastrol Analogue Synthesis

Caption: Synthetic strategy for Monastrol analogues from 2-Methoxy-4-methylbenzoic acid.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Methoxy-4-methylbenzoic acid.

-

Hazard Summary: This compound is harmful if swallowed. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methoxy-4-methylbenzoic acid is a strategically valuable building block in the field of organic synthesis and medicinal chemistry. Its defined structure and predictable reactivity provide a solid foundation for the development of complex molecules with therapeutic potential. This guide has offered an in-depth perspective on its synthesis, characterization, and application, aiming to empower researchers and drug development professionals in their scientific endeavors. A thorough understanding of the principles and protocols outlined herein is key to unlocking the full potential of this versatile intermediate.

References

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 2-methoxy-4-methylbenzoic acid. Retrieved from [Link]

- Jafar, N. N., Mohammed, A. N., & Madlool, A. K. (2015). Synthesis of New Analogues of drug 'Monastrol' via Biginelli Reaction. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 906-915.

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-methylbenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-methylbenzoic acid (CAS No: 704-45-0), a key intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation in research and development settings. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering expert interpretation and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

2-Methoxy-4-methylbenzoic acid (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set of spectroscopic data.[2][3] The strategic placement of the methoxy, methyl, and carboxylic acid groups dictates the chemical environment of each atom, which is directly probed by the analytical techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of 2-Methoxy-4-methylbenzoic acid.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Interpreted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind the Chemical Shift and Multiplicity |

| ~11.5 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be highly dependent on concentration and solvent. |

| 7.73 (approx.) | Doublet | 1H | Ar-H (ortho to -COOH) | This aromatic proton is in the ortho position to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is split into a doublet by the neighboring aromatic proton. |

| 7.16 (approx.) | Doublet | 1H | Ar-H (meta to -COOH) | This aromatic proton is further away from the carboxylic acid group and experiences less deshielding. It is split into a doublet by its neighboring aromatic proton. |

| 6.94 (approx.) | Singlet | 1H | Ar-H (para to -COOH) | This aromatic proton is situated between the methoxy and methyl groups and appears as a singlet due to the absence of adjacent protons. The electron-donating nature of the methoxy group shields this proton, shifting it upfield compared to the other aromatic protons. |

| 3.87 (approx.) | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet as there are no adjacent protons to cause splitting. |

| 2.40 (approx.) | Singlet | 3H | -CH₃ | The protons of the methyl group attached to the aromatic ring are shielded and appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-4-methylbenzoic acid and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the regions of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Interpreted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | Causality Behind the Chemical Shift |

| 171.8 (approx.) | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond and the electronegativity of the oxygen atoms, resulting in a large downfield shift. |

| 159.6 (approx.) | C-OCH₃ | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |

| 140.0 (approx.) | C-CH₃ | The aromatic carbon bearing the methyl group. |

| 130.6 (approx.) | Ar-CH | Aromatic methine carbon. |

| 122.7 (approx.) | Ar-CH | Aromatic methine carbon. |

| 120.5 (approx.) | C-COOH | The aromatic carbon attached to the carboxylic acid group. |

| 114.4 (approx.) | Ar-CH | Aromatic methine carbon, likely shielded by the ortho/para directing methoxy group. |

| 55.5 (approx.) | -OCH₃ | The carbon of the methoxy group is in a relatively upfield region, typical for sp³ hybridized carbons attached to an oxygen atom. |

| 21.0 (approx.) | -CH₃ | The carbon of the methyl group attached to the aromatic ring appears at a characteristic upfield chemical shift. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is required.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Interpreted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | These absorptions are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring. |

| ~1250, ~1030 | C-O stretch | Methoxy Group & Carboxylic Acid | These peaks correspond to the stretching vibrations of the C-O single bonds in the methoxy and carboxylic acid functionalities. |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of 2-Methoxy-4-methylbenzoic acid with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Interpreted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 166 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule with one electron removed.[2] Its presence confirms the molecular weight of the compound. |

| 149 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 119 | [M - COOH - H]⁺ | Loss of the carboxylic acid group followed by the loss of a hydrogen atom. |

| 91 | [C₇H₇]⁺ | A common fragment in aromatic compounds, often corresponding to the tropylium ion. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-Methoxy-4-methylbenzoic acid in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Utilize a GC-MS system equipped with an appropriate capillary column for separating the analyte from any impurities.

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC inlet. The high temperature of the inlet vaporizes the sample.

-

The vaporized sample is carried by an inert gas through the GC column, where separation occurs based on boiling point and polarity.

-

The separated analyte elutes from the column and enters the mass spectrometer, where it is ionized (typically by electron impact).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio and detected.

-

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic analysis of 2-Methoxy-4-methylbenzoic acid.

Caption: Integrated workflow for the spectroscopic characterization of 2-Methoxy-4-methylbenzoic acid.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 2-Methoxy-4-methylbenzoic acid. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and scientists in ensuring the identity and purity of this important chemical compound. The consistency across all three analytical techniques provides a high degree of confidence in the assigned structure.

References

-

PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Methoxy-4-methylbenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-methoxy-4-methylbenzoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. While specific quantitative solubility data for 2-methoxy-4-methylbenzoic acid is not extensively available in public literature, this guide leverages data from structurally analogous compounds—benzoic acid and its isomers—to provide predictive insights and a robust framework for experimental investigation.

Introduction to 2-Methoxy-4-methylbenzoic Acid

2-Methoxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on the benzene ring, dictates its physicochemical properties and, consequently, its solubility in various media.[1] Understanding its solubility is paramount for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H10O3 | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 103-107 °C | [2] |

| Appearance | Solid |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 2-methoxy-4-methylbenzoic acid is a composite of its functional groups:

-

Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar solvents.

-

Methoxy Group (-OCH3): This group is polar and can act as a hydrogen bond acceptor.

-

Methyl Group (-CH3) and Benzene Ring: These moieties are nonpolar, contributing to solubility in less polar organic solvents.

The interplay of these groups results in a molecule with moderate polarity. Therefore, it is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents. The presence of the methoxy and methyl groups, compared to unsubstituted benzoic acid, will modulate this solubility profile. The electron-donating nature of these groups can influence the acidity of the carboxylic acid and the overall dipole moment of the molecule.

Predictive Solubility Profile Based on Analogous Compounds

In the absence of direct experimental data for 2-methoxy-4-methylbenzoic acid, we can draw valuable inferences from the solubility of benzoic acid and its other substituted derivatives.

Solubility of Benzoic Acid

Benzoic acid, the parent compound, has been extensively studied. Its solubility generally increases with the polarity of the solvent and with increasing temperature.[3][4][5] The dissolution process in many organic solvents is endothermic and entropy-driven.[3][5]

Table 1: Solubility of Benzoic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility |

| Methanol | 298.15 | Data available, generally high |

| Ethanol | 298.15 | Data available, generally high[4][6] |

| Acetonitrile | 298.15 | Data available[4] |

| Ethyl Acetate | 298.15 | Data available[4] |

| Toluene | 298.15 | Data available[4] |

| Dichloromethane | 298.15 | Data available[4] |

Note: This table is illustrative. Specific values can be found in the cited literature. The addition of an alcohol to water significantly increases the solubility of benzoic acid.[6]

Solubility of 4-Methoxybenzoic Acid

The isomer, 4-methoxybenzoic acid, provides a closer structural analogy. It is reported to be highly soluble in alcohols and ketones, and sparingly soluble in water and non-polar hydrocarbons.[7] This is consistent with the "like dissolves like" principle, where the polar functional groups of 4-methoxybenzoic acid interact favorably with polar solvents.[7]

Table 2: Qualitative Solubility of 4-Methoxybenzoic Acid

| Solvent Type | Solubility |

| Alcohols (e.g., methanol, ethanol) | Highly soluble[7] |

| Ketones (e.g., acetone) | Good solubility[7] |

| Esters (e.g., ethyl acetate) | Soluble[7] |

| Ethers | Soluble[7] |

| Hydrocarbons (e.g., toluene) | Lower solubility[7] |

| Water | Sparingly soluble[7] |

The quantitative solubility of 4-methoxybenzoic acid has been determined in 14 different pure solvents, showing an increasing trend with temperature. The dissolution processes were found to be spontaneous and entropy-driven.

Based on these analogs, 2-methoxy-4-methylbenzoic acid is predicted to have good solubility in polar protic and aprotic organic solvents such as alcohols, ketones, and esters. Its solubility in nonpolar solvents like hexane is expected to be low.

Experimental Determination of Solubility

To obtain precise solubility data for 2-methoxy-4-methylbenzoic acid, experimental determination is essential. The gravimetric method is a reliable and widely used technique.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Sources

- 1. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-METHOXY-4-METHYLBENZOIC ACID CAS#: 704-45-0 [m.chemicalbook.com]

- 3. insights.sent2promo.com [insights.sent2promo.com]

- 4. researchgate.net [researchgate.net]

- 5. journalajocs.com [journalajocs.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unlocking the Therapeutic Promise: A Guide to the Potential Biological Activities of 2-Methoxy-4-methylbenzoic Acid Derivatives

An In-Depth Technical Guide for Researchers

Preamble: The Scientific Rationale

In the landscape of drug discovery, the benzoic acid scaffold represents a privileged structure, a foundational component of numerous biologically active compounds. Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, 2-Methoxy-4-methylbenzoic acid (CAS 704-45-0), serves as a versatile chemical building block.[3][4] Its structural features—a carboxylic acid group, a methoxy moiety, and a methyl group on an aromatic ring—provide a rich canvas for synthetic modification, enabling the creation of a diverse library of derivatives.[5][6] This guide provides a technical framework for researchers and drug development professionals to systematically investigate the therapeutic potential of novel derivatives synthesized from this core structure. We will delve into the mechanistic basis for potential activities, provide validated experimental protocols for their assessment, and offer a logical workflow for screening and characterization.

The Core Moiety: 2-Methoxy-4-methylbenzoic Acid

Understanding the physicochemical properties of the parent compound is fundamental to predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [4][5] |

| Molecular Weight | 166.17 g/mol | [4][5] |

| CAS Number | 704-45-0 | [4][5] |

| Appearance | Solid | [4] |

| Predicted XlogP | 2.8 | [6] |

| IUPAC Name | 2-methoxy-4-methylbenzoic acid | [5] |

The carboxylic acid functional group is a key site for derivatization into esters and amides, which can significantly alter the compound's solubility, stability, and biological interactions.[7] The methoxy and methyl groups influence the molecule's lipophilicity and steric profile, which are critical determinants of its ability to bind to biological targets.[8]

General Screening Workflow

A systematic approach is essential for efficiently screening a library of newly synthesized derivatives. The following workflow outlines a logical progression from broad primary screening to more specific secondary and mechanistic assays.

Caption: A logical workflow for screening novel chemical derivatives.

Potential Biological Activity I: Antimicrobial Effects

Benzoic acid and its derivatives have a long history as antimicrobial agents.[2] Their mechanism is often attributed to the disruption of cellular homeostasis, particularly by interfering with the integrity of the cell membrane and lowering intracellular pH.[1][9]

Postulated Mechanism of Action

The lipophilic nature of the un-dissociated acid allows it to passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton (H+) and the corresponding anion. This process can lead to several detrimental effects:

-

Acidification of Cytoplasm: The accumulation of protons disrupts pH-sensitive metabolic enzymes and can inhibit glycolysis.[1]

-

Anion Accumulation: The buildup of the benzoate anion within the cell can lead to osmotic stress and disrupt metabolic processes.

-

Membrane Disruption: At higher concentrations, these compounds can intercalate into the lipid bilayer, disrupting membrane structure and function.

Caption: Postulated mechanism of antimicrobial action for benzoic acid derivatives.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a derivative that prevents visible microbial growth.[10][11]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation, typically by visual turbidity or using a metabolic indicator.[11] This method is a cornerstone for quantitative assessment of antimicrobial activity.[12][13]

Methodology:

-

Preparation of Test Compound: Dissolve the derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight.[13] Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). For confirmation, 20 µL of a viability indicator like Resazurin can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells.[10]

Sample Data Presentation

| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 2M4MB-001 | 64 | 128 |

| 2M4MB-002 (Ester) | 32 | 64 |

| 2M4MB-003 (Amide) | 16 | 32 |

| Ciprofloxacin (Control) | 0.5 | 0.25 |

Potential Biological Activity II: Anti-inflammatory Effects

Many benzoic acid derivatives, particularly those with hydroxyl or methoxy substitutions, have demonstrated anti-inflammatory properties.[2][14][15] These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of cytokine production.[16][17]

Postulated Mechanism of Action

Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.[18] A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these enzymes.[19] Derivatives of 2-Methoxy-4-methylbenzoic acid could potentially act by:

-

Inhibiting COX/LOX Enzymes: The compound may bind to the active site of COX-1 and/or COX-2, preventing the synthesis of prostaglandins.[20]

-

Stabilizing Lysosomal Membranes: By stabilizing lysosomal membranes, the derivatives could prevent the release of hydrolytic enzymes that contribute to tissue damage during inflammation.[21]

-

Inhibiting Protein Denaturation: The denaturation of proteins is a well-documented cause of inflammation.[22] Compounds that can prevent this process are considered to have anti-inflammatory potential.[23]

Caption: The arachidonic acid cascade, a key target for anti-inflammatory drugs.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

This assay provides a rapid and cost-effective primary screen for anti-inflammatory activity.[18][22]

Principle: Inflammation can be triggered by the denaturation of tissue proteins. This assay uses heat-induced denaturation of a model protein, such as bovine serum albumin (BSA) or egg albumin, to mimic this process.[22][23] The ability of a test compound to prevent this denaturation is measured spectrophotometrically.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test derivative at various concentrations (e.g., 100-1000 µg/mL).[21][22]

-

Control Preparation: A control mixture is prepared using 2.0 mL of distilled water instead of the test derivative. Diclofenac sodium can be used as a positive control (standard drug).[23]

-

Incubation: Incubate all test tubes at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[21]

-

Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

Sample Data Presentation

| Concentration (µg/mL) | % Inhibition by Derivative 2M4MB-004 | % Inhibition by Diclofenac Sodium |

| 100 | 25.4 ± 2.1 | 35.8 ± 1.9 |

| 250 | 48.9 ± 3.5 | 58.2 ± 2.4 |

| 500 | 75.1 ± 4.0 | 82.5 ± 3.1 |

| 1000 | 88.6 ± 2.8 | 94.3 ± 1.5 |

| IC50 (µg/mL) | ~255 | ~190 |

Potential Biological Activity III: Anticancer Effects

The structural diversity of benzoic acid derivatives makes them promising candidates for anticancer drug discovery.[7][24] Methoxy-substituted compounds, in particular, have been shown to induce cytotoxic effects in various cancer cell lines, often by triggering apoptosis or arresting the cell cycle.[8][25]

Postulated Mechanism of Action

Anticancer agents can act through numerous mechanisms. For novel derivatives, potential pathways to investigate include:

-

Induction of Apoptosis: The compound may activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death. This can be assessed by measuring caspase activation or using Annexin V staining.

-

Cell Cycle Arrest: The derivative might halt cell cycle progression at specific checkpoints (e.g., G2/M phase), preventing cancer cell proliferation. This is typically analyzed using flow cytometry.

-

Inhibition of Kinases: Many signaling pathways that are hyperactive in cancer are driven by protein kinases. The derivatives could act as kinase inhibitors.[26]

Experimental Protocol: Cell Viability Assessment using CellTiter-Glo®

This assay quantifies cell viability by measuring adenosine triphosphate (ATP), an indicator of metabolically active cells.[27] It is a rapid, sensitive, and high-throughput method for screening compound libraries for cytotoxic effects.[28]

Principle: The assay reagent lyses the cells to release ATP. In the presence of luciferase and its substrate, luciferin (both in the reagent), the ATP drives a reaction that produces a luminescent signal directly proportional to the number of viable cells.[27][28]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO-treated cells) and a positive control (e.g., Doxorubicin).

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[27][29][30]

Sample Data Presentation

| Derivative ID | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| 2M4MB-005 | 45.2 | 88.1 |

| 2M4MB-006 | 12.7 | 25.4 |

| 2M4MB-007 | > 100 | > 100 |

| Doxorubicin (Control) | 0.8 | 1.2 |

Conclusion and Future Directions

This guide outlines a foundational strategy for exploring the biological potential of 2-Methoxy-4-methylbenzoic acid derivatives. The described workflows and protocols provide a robust starting point for identifying and characterizing novel compounds with antimicrobial, anti-inflammatory, or anticancer activities. Positive hits from these in vitro screens will warrant further investigation, including more complex mechanistic studies, selectivity profiling against normal cell lines, and eventual progression to in vivo animal models to assess efficacy and safety. The synthetic tractability and privileged structure of the benzoic acid core suggest that its derivatives remain a fertile ground for the discovery of new therapeutic agents.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide deriv

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021).

- ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIV

- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv

- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (N/A). International Journal of Pharmaceutical Sciences.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (N/A).

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).

- IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026). Vertex AI Search.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Guideline for anticancer assays in cells. (N/A).

- 2-Methoxy-4-methylbenzoic acid | C9H10O3. (N/A). PubChem.

- Antimicrobial activity of phenol and benzoic acid derivatives. (2025).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024).

- Methods for in vitro evaluating antimicrobial activity: A review. (2025).

- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Semantic Scholar.

- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019).

- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of N

- 2-methoxy-4-methylbenzoic acid (C9H10O3). (N/A). PubChemLite.

- 4-Methoxy-2-methylbenzoic acid. (N/A). Chem-Impex.

- 2-Methoxy-4-methylbenzoic acid 97 704-45-0. (N/A). Sigma-Aldrich.

- Anti-Inflammatory Agents And Intermediates For Improving Joint Health. (2025). Arborpharmchem.

- 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. (N/A). PubMed.

- Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. (2012). PubMed.

- 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical. (N/A). Benchchem.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (N/A). MDPI.

- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic

- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (N/A).

- Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2025).

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). Semantic Scholar.

- METHYL 2-METHOXY-4-METHYLBENZO

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021).

- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (N/A).

- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (N/A). MDPI.

- Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. (N/A).

- Synthesis method for 2-methoxy-4-methylbenzylamine. (N/A).

- 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4. (N/A). ChemicalBook.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-甲氧基-4-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methoxy-4-methylbenzoic acid | C9H10O3 | CID 597164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-methoxy-4-methylbenzoic acid (C9H10O3) [pubchemlite.lcsb.uni.lu]

- 7. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. arborpharmchem.com [arborpharmchem.com]

- 15. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. mdpi.com [mdpi.com]

- 18. journalajrb.com [journalajrb.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis [mdpi.com]

- 21. ijpsr.com [ijpsr.com]

- 22. ijpsjournal.com [ijpsjournal.com]

- 23. researchgate.net [researchgate.net]

- 24. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. noblelifesci.com [noblelifesci.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]

- 30. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Methoxy-4-methylbenzoic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a highly versatile and strategic building block in the landscape of organic synthesis. Its unique substitution pattern—a methoxy group ortho to the carboxylic acid and a methyl group para to the methoxy group—imparts a nuanced reactivity profile that has been astutely exploited in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and notable applications of 2-Methoxy-4-methylbenzoic acid, with a focus on providing actionable, field-proven insights for laboratory and industrial applications. We will delve into detailed experimental protocols, explore the mechanistic underpinnings of its reactivity, and showcase its pivotal role in the synthesis of important pharmaceutical agents.

Introduction: Unveiling the Potential of a Versatile Building Block

2-Methoxy-4-methylbenzoic acid (CAS No. 704-45-0) is a white crystalline solid with a molecular formula of C9H10O3 and a molecular weight of 166.17 g/mol .[1][2] Its structure, featuring both electron-donating (methoxy and methyl) and electron-withdrawing (carboxylic acid) groups, creates a unique electronic and steric environment that influences its reactivity and makes it a valuable precursor in multi-step syntheses.

The strategic placement of the methoxy group ortho to the carboxylic acid can influence the acidity of the proton and direct further electrophilic aromatic substitutions. The para-methyl group, in turn, can be a site for further functionalization or can sterically hinder certain reactions, offering a degree of regiochemical control. This combination of features has made 2-Methoxy-4-methylbenzoic acid a sought-after intermediate in the synthesis of a range of compounds, from anti-inflammatory and analgesic drugs to complex heterocyclic systems.[3][4]

This guide will explore the core synthetic transformations involving this building block, providing not just the "how" but also the "why" behind the chosen experimental conditions.

Physicochemical and Spectroscopic Data